3-(3-Chlorophenyl)-2',4'-dichloropropiophenone

Description

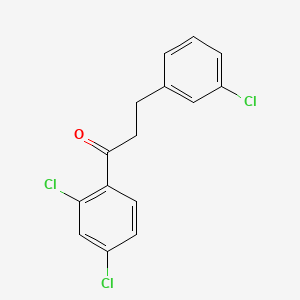

3-(3-Chlorophenyl)-2',4'-dichloropropiophenone (CAS: 898788-99-3) is a halogenated propiophenone derivative characterized by a propiophenone backbone substituted with chlorine atoms at the 2' and 4' positions of the ketone-bearing aromatic ring and a 3-chlorophenyl group attached to the propane chain.

Properties

IUPAC Name |

3-(3-chlorophenyl)-1-(2,4-dichlorophenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl3O/c16-11-3-1-2-10(8-11)4-7-15(19)13-6-5-12(17)9-14(13)18/h1-3,5-6,8-9H,4,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXKRHFALFNPZKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CCC(=O)C2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60644449 | |

| Record name | 3-(3-Chlorophenyl)-1-(2,4-dichlorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898787-36-5 | |

| Record name | 1-Propanone, 3-(3-chlorophenyl)-1-(2,4-dichlorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898787-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Chlorophenyl)-1-(2,4-dichlorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-2’,4’-dichloropropiophenone typically involves the chlorination of propiophenone derivatives. One common method involves the use of aluminum trichloride as a catalyst and 1,2-dichloroethane as a solvent. The reaction proceeds through chlorination, followed by low-temperature hydrolysis, water washing, layering, reduced pressure distillation, and rectification to obtain the refined product .

Industrial Production Methods

Industrial production of this compound often employs similar chlorination techniques, with a focus on optimizing yield and purity. The use of aluminum trichloride as a catalyst is preferred due to its high activity and selectivity. The process is designed to minimize environmental impact by recycling solvents and managing waste products efficiently .

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)-2’,4’-dichloropropiophenone undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

Substitution: Halogen substitution reactions can occur in the presence of nucleophiles, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(3-Chlorophenyl)-2’,4’-dichloropropiophenone has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of various chemicals and materials, including polymers and resins

Mechanism of Action

The mechanism by which 3-(3-Chlorophenyl)-2’,4’-dichloropropiophenone exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Positional Isomers of Dichlorinated Propiophenones

| Compound Name | CAS Number | Substituents on Propiophenone Ring | Substituents on Phenyl Ring |

|---|---|---|---|

| 3-(3-Chlorophenyl)-2',4'-dichloropropiophenone | 898788-99-3 | 2',4'-dichloro | 3-chloro |

| 2',6'-Dichloro-3-phenylpropiophenone | 898788-41-5 | 2',6'-dichloro | None (phenyl) |

| 3-(4-Chlorophenyl)-2',4'-dichloropropiophenone | 898788-78-8 | 2',4'-dichloro | 4-chloro |

| 2',4'-Dichloro-3-phenylpropiophenone | 898788-53-9 | 2',4'-dichloro | None (phenyl) |

Key Observations :

- Steric Considerations : 2',6'-Dichloro substitution creates greater steric hindrance around the ketone group than 2',4'-dichloro analogs, likely reducing reactivity in nucleophilic addition reactions .

- Symmetry: 2',4'-Dichloro substitution on the propiophenone ring provides pseudo-symmetry, which may enhance crystallinity and thermal stability compared to asymmetric analogs .

Derivatives with Alternative Halogenation Patterns

- 3-(3-Chlorophenyl)-3',5'-Dichloropropiophenone (CAS: 1280786-72-2): Features dichloro substitution at the 3' and 5' positions on the propiophenone ring. The meta-dichloro arrangement may alter dipole moments and solubility compared to ortho/para-substituted analogs .

- 3',4'-Dichloropropiophenone (CAS: 6582-42-9): Lacks the chlorophenyl substituent but has dichloro substitution on the propiophenone ring. This simpler structure may exhibit lower molecular weight and higher volatility .

Research Findings and Functional Implications

Computational Insights

- Density Functional Theory (DFT): Tools like Multiwfn () could model electron density distribution, revealing how 2',4'-dichloro substitution enhances electrophilicity at the carbonyl carbon compared to non-chlorinated analogs .

- Correlation Energy Studies : Methods such as the Colle-Salvetti formula () may predict solubility parameters or intermolecular interactions based on halogenation patterns .

Biological Activity

3-(3-Chlorophenyl)-2',4'-dichloropropiophenone (CAS No. 898787-36-5) is a synthetic organic compound with notable structural features that may influence its biological activity. This compound is part of a broader class of propiophenones, which are known for their diverse applications in pharmaceuticals and agrochemicals. Understanding the biological activity of this compound is essential for its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H12Cl2O, characterized by:

- Two chlorine atoms located at positions 2 and 4 on the phenyl ring.

- A propiophenone backbone which contributes to its reactivity.

The biological activity of this compound is hypothesized to involve interactions with various biological targets, including enzymes and receptors. The presence of chlorine atoms may enhance its electrophilic character, allowing it to participate in nucleophilic attack reactions, potentially influencing metabolic pathways and enzyme activities.

Enzyme Inhibition

Preliminary findings suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic processes. For example, its structural analogs have been reported to inhibit protein kinases, which play crucial roles in cell signaling pathways related to growth and survival.

Comparative Analysis with Similar Compounds

To better understand the biological implications of this compound, a comparison with related compounds is essential:

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| 3-(4-Chlorophenyl)-2',4'-dichloropropiophenone | C15H12Cl2O | Chlorine at position 4 | Potential antitumor effects |

| 4-(3-Chloro-phenyl)-propiophenone | C15H13ClO | Different chlorine positioning | Cytotoxicity against cancer cells |

| 2',4'-Dichloro-3-(phenyl)propiophenone | C15H12Cl2O | Varying phenyl substitutions | Enzyme inhibition potential |

Case Studies

- In Vitro Studies : A study conducted on the cytotoxic effects of various propiophenones found that certain derivatives exhibited significant inhibition of cancer cell growth. While direct data on this compound was not available, the trends observed in similar compounds suggest a potential for further investigation.

- Pharmacological Investigations : Research into structurally similar compounds has revealed their ability to modulate receptor activity, particularly in neurotransmitter systems. This indicates a possible avenue for exploring the neuropharmacological effects of this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.